molecular formula C10H13N B3420910 4-(Pent-1-en-1-yl)pyridine CAS No. 2057-36-5

4-(Pent-1-en-1-yl)pyridine

Cat. No. B3420910
CAS RN: 2057-36-5
M. Wt: 147.22 g/mol
InChI Key: YJIRCVQLNQLYOD-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Pent-1-en-1-yl)pyridine” is a chemical compound with the molecular formula C10H13N . It is also known as 4-[(1E)-1-Propen-1-yl]pyridine . The average mass of this compound is 147.22 g/mol.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a pent-1-en-1-yl group . The exact structural details such as bond lengths and angles are not provided in the sources retrieved.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the sources retrieved, studies have examined the reactions of related compounds. For instance, the base-promoted cycloselenoetherification of pent-4-en-1-ol was studied, providing insights into the reaction kinetics .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C10H13N and an average mass of 147.22 g/mol. The compound has a predicted Log Kow (octanol-water partition coefficient) of 2.12, a boiling point of 186.20°C, and a melting point of -2.65°C .

Future Directions

The future directions for “4-(Pent-1-en-1-yl)pyridine” and related compounds could involve further exploration of their potential applications. For example, the coordination copolymerization of a new polar diene-based monomer with isoprene or butadiene has been reported, suggesting potential uses in the development of recyclable elastomers .

properties

IUPAC Name

4-pent-1-enylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-3-4-5-10-6-8-11-9-7-10/h4-9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIRCVQLNQLYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699355
Record name 4-(Pent-1-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2057-36-5
Record name 4-(Pent-1-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pent-1-en-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(Pent-1-en-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
4-(Pent-1-en-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
4-(Pent-1-en-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
4-(Pent-1-en-1-yl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(Pent-1-en-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.